![molecular formula C17H24N2O4S B5231880 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine, also known as PSC-833, is a synthetic compound that belongs to the family of cyclosporine analogs. It has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the context of multidrug resistance (MDR). In
Mecanismo De Acción
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine exerts its pharmacological effects by inhibiting the activity of P-glycoprotein, a transmembrane protein that functions as an efflux pump for a wide range of chemotherapeutic drugs. P-glycoprotein is overexpressed in MDR cancer cells, allowing them to pump out chemotherapeutic drugs and reducing their effectiveness. By inhibiting P-glycoprotein, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine can sensitize MDR cancer cells to chemotherapy and improve treatment outcomes.
Biochemical and Physiological Effects
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting P-glycoprotein, it has been shown to modulate the activity of a number of other transporters, including multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP). It has also been shown to have anti-inflammatory effects, potentially contributing to its therapeutic efficacy in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has a number of advantages and limitations for lab experiments. One advantage is its ability to sensitize MDR cancer cells to chemotherapy, potentially improving treatment outcomes. However, it can also have off-target effects on other transporters, potentially leading to unwanted side effects. Additionally, its low solubility in water can make it difficult to work with in lab experiments.
Direcciones Futuras
There are a number of future directions for the study of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine. One area of interest is the development of more potent and selective inhibitors of P-glycoprotein, potentially improving the efficacy and reducing the side effects of this class of drugs. Another area of interest is the development of combination therapies that target multiple transporters, potentially overcoming the problem of MDR in cancer treatment. Finally, there is interest in exploring the potential of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine as a therapeutic agent in other diseases, such as inflammatory bowel disease and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine involves the reaction of 4-methylmorpholine with piperidine-4-carbonyl chloride followed by the reaction of the resulting intermediate with 3-(4-sulfonylphenyl)propanoic acid. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the context of multidrug resistance. MDR is a major challenge in cancer treatment, as it allows cancer cells to become resistant to multiple chemotherapeutic drugs, leading to treatment failure. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been shown to inhibit the activity of P-glycoprotein, a protein that is overexpressed in MDR cancer cells and is responsible for pumping chemotherapeutic drugs out of the cells, thereby reducing their effectiveness. By inhibiting P-glycoprotein, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine can sensitize MDR cancer cells to chemotherapy, potentially improving treatment outcomes.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-5-7-18(8-6-14)17(20)15-3-2-4-16(13-15)24(21,22)19-9-11-23-12-10-19/h2-4,13-14H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGDOHRSGKLOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[3-(morpholin-4-ylsulfonyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

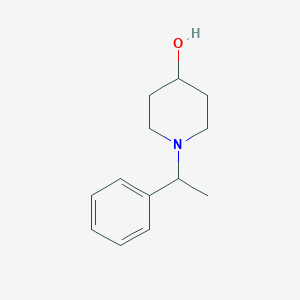
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)
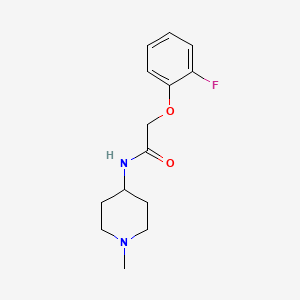
![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)
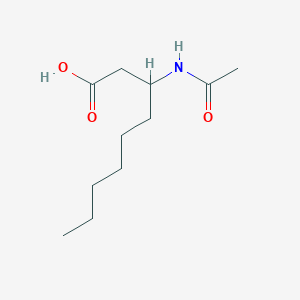
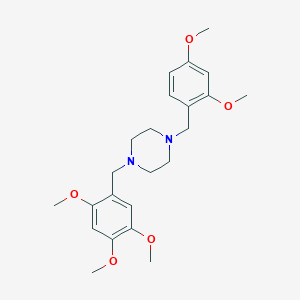
![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)
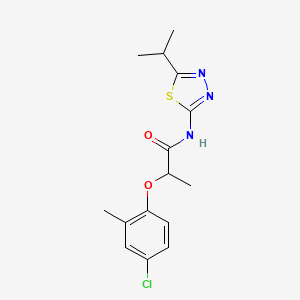
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)
![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
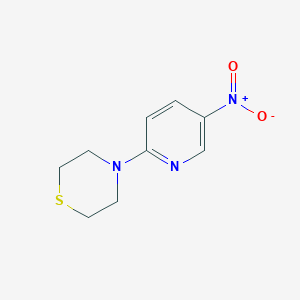
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)